2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide
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Overview
Description
2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes both hydroxyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide typically involves the reaction of 2,3-dihydroxynaphthalene with an appropriate carboxamide derivative. One common method involves the use of a coupling agent to facilitate the formation of the carboxamide bond under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and carboxamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxynaphthalene: A simpler compound with only hydroxyl groups.
2,3-Dihydroxy-1,4-naphthoquinone: An oxidized derivative with quinone functionality.
Naphthalene-1-carboxamide: A related compound lacking the hydroxyl groups.
Uniqueness
2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .
Properties
CAS No. |
91307-35-6 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2,3-dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C13H13NO4/c15-6-5-14-13(18)11-9-4-2-1-3-8(9)7-10(16)12(11)17/h1-4,7,15-17H,5-6H2,(H,14,18) |
InChI Key |
PYUOYGCAWJEDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)NCCO)O)O |
Origin of Product |
United States |
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